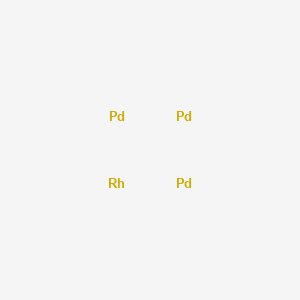
Palladium--rhodium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–rhodium (3/1) is a compound consisting of palladium and rhodium in a 3:1 ratio. Both palladium and rhodium belong to the platinum group metals, known for their exceptional catalytic properties. This compound is particularly significant in various industrial and scientific applications due to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of palladium–rhodium (3/1) can be achieved through various methods, including co-precipitation, sol-gel methods, and chemical reduction. One common approach involves the reduction of palladium and rhodium salts in the presence of a reducing agent such as hydrogen or sodium borohydride. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of palladium–rhodium (3/1) often involves the use of high-temperature reduction processes. The metals are dissolved in a suitable solvent, followed by the addition of a reducing agent. The resulting mixture is then subjected to high temperatures to facilitate the reduction and formation of the compound. This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Palladium–rhodium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s catalytic properties, making it an effective catalyst in numerous chemical processes.
Common Reagents and Conditions:
Oxidation: Palladium–rhodium (3/1) can catalyze oxidation reactions using oxidizing agents such as oxygen or hydrogen peroxide. These reactions typically occur under mild conditions, making them suitable for sensitive substrates.
Reduction: The compound is also effective in reduction reactions, often using hydrogen gas or other reducing agents. These reactions are commonly conducted at elevated temperatures and pressures.
Substitution: Palladium–rhodium (3/1) can facilitate substitution reactions, particularly in organic synthesis. Common reagents include halides and organometallic compounds, with reactions occurring under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines.
Scientific Research Applications
Palladium–rhodium (3/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and oxidation.
Biology: In biological research, palladium–rhodium (3/1) is used in the development of biosensors and imaging agents due to its unique optical properties.
Industry: Palladium–rhodium (3/1) is used in the production of fine chemicals, petrochemicals, and in environmental remediation processes.
Mechanism of Action
The mechanism of action of palladium–rhodium (3/1) involves its ability to facilitate electron transfer processes, making it an effective catalyst. The compound interacts with molecular targets such as organic substrates, facilitating reactions through the formation of intermediate complexes. These interactions often involve the activation of C-H, C-C, and C-O bonds, leading to the desired chemical transformations.
Comparison with Similar Compounds
Palladium–platinum (3/1): Similar to palladium–rhodium (3/1), this compound is used in catalytic applications but has different reactivity and selectivity profiles.
Rhodium–platinum (3/1): This compound also exhibits catalytic properties but is often used in different industrial processes compared to palladium–rhodium (3/1).
Palladium–ruthenium (3/1): Known for its catalytic efficiency in hydrogenation reactions, this compound is another alternative with distinct properties.
Uniqueness: Palladium–rhodium (3/1) is unique due to its specific catalytic properties, which make it highly effective in a range of chemical reactions. Its ability to facilitate both oxidation and reduction reactions under mild conditions sets it apart from other similar compounds.
Properties
CAS No. |
691013-45-3 |
|---|---|
Molecular Formula |
Pd3Rh |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
palladium;rhodium |
InChI |
InChI=1S/3Pd.Rh |
InChI Key |
GGCSAGMROFJPOM-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Pd].[Pd].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)



![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
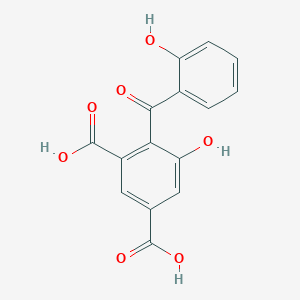
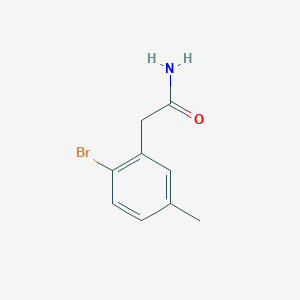
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
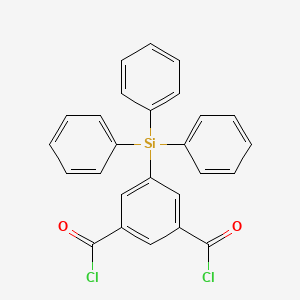
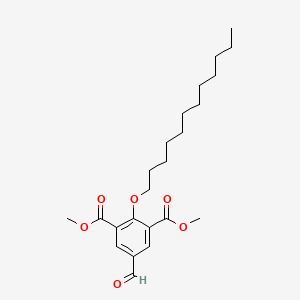
![(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]](/img/structure/B12538557.png)
